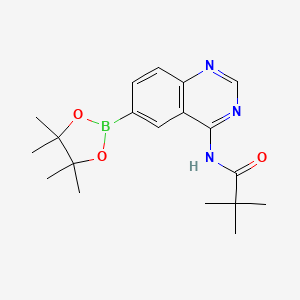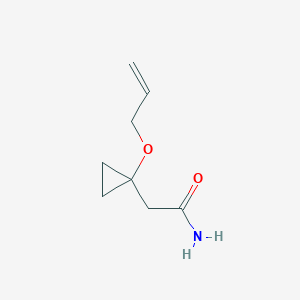
Cyclopropaneacetamide, 1-(2-propenyloxy)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropaneacetamide, 1-(2-propenyloxy)-(9CI) is an organic compound characterized by a cyclopropane ring attached to an acetamide group, with an additional 2-propenyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropaneacetamide, 1-(2-propenyloxy)-(9CI) typically involves the reaction of cyclopropane derivatives with acetamide and 2-propenyloxy groups. One common method involves the use of zinc chloride as a catalyst in a reaction with 4-methoxy-3-buten-2-one and chlorotrimethylsilane . The reaction is carried out under nitrogen atmosphere with mechanical stirring and controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropaneacetamide, 1-(2-propenyloxy)-(9CI) undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium tetraoxoferrate (VI) for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Cyclopropaneacetamide, 1-(2-propenyloxy)-(9CI) has several scientific research applications:
Synthetic Studies and Derivatives: The compound and its derivatives are studied in synthetic chemistry for the development of new materials and compounds.
Oxidation Processes: Research focuses on the oxidation of secondary alcohols to ketones, which has implications in organic synthesis and industrial processes.
Enzymatic Conversions: The compound is used in enzymatic research to study the conversion of various aryl ketones and 2-alkanones to chiral alcohols.
Kinetics of Oxidation: Studies on the kinetics of oxidation reactions help understand the reactivity and formation of products like ketones.
Resolution of Alcohols: The compound is involved in the resolution of primary alcohols through processes like enzymatic acylation.
Mecanismo De Acción
The mechanism of action of Cyclopropaneacetamide, 1-(2-propenyloxy)-(9CI) involves its interaction with molecular targets and pathways. The compound may exert its effects through the formation of reactive intermediates, such as 1,4-diradicals, during photochemical reactions . These intermediates can undergo further reactions to form various products, influencing the compound’s reactivity and applications.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Cyclopropaneacetamide, 1-(2-propenyloxy)-(9CI) include:
2-Propanol, 1-(2-propenyloxy)-: Known for its use in synthetic studies and oxidation processes.
Pentane, 1-(2-propenyloxy)-: Another compound with similar structural features and applications.
Uniqueness
Cyclopropaneacetamide, 1-(2-propenyloxy)-(9CI) is unique due to its cyclopropane ring, which imparts distinct reactivity and stability compared to other similar compounds. This structural feature makes it valuable in various chemical reactions and research applications.
Propiedades
Número CAS |
540133-81-1 |
|---|---|
Fórmula molecular |
C8H13NO2 |
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
2-(1-prop-2-enoxycyclopropyl)acetamide |
InChI |
InChI=1S/C8H13NO2/c1-2-5-11-8(3-4-8)6-7(9)10/h2H,1,3-6H2,(H2,9,10) |
Clave InChI |
BOXMFWIUONUCPI-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC1(CC1)CC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


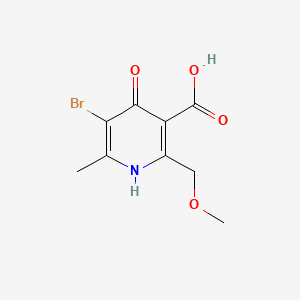
![1,2-Propanediamine, N1-[2-(dimethylamino)ethyl]-N1,2-dimethyl-](/img/structure/B13929904.png)
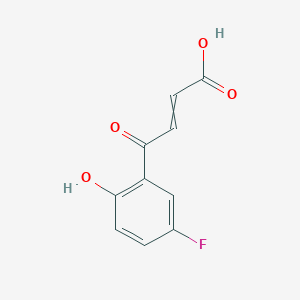
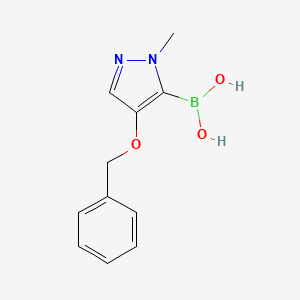



![1-[2-(Acetyloxy)-4-hydroxyphenyl]ethanone](/img/structure/B13929948.png)

![Tert-butyl (2-{4-[(4-aminopyrimidin-2-yl)amino]phenyl}ethyl)carbamate](/img/structure/B13929962.png)
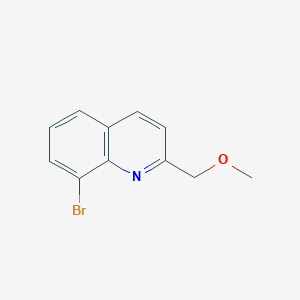
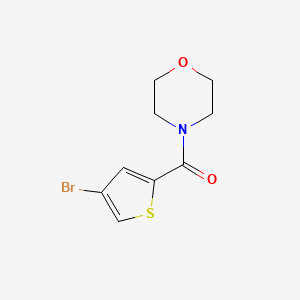
![3-ThiophenecarboxaMide, 2-[(aMinocarbonyl)aMino]-5-[2-[2-[Methyl(phenylMethyl)aMino]ethoxy]phenyl]-](/img/structure/B13929983.png)
